molecular formula C11H13NO6 B153975 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone CAS No. 54173-39-6

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone

Cat. No.: B153975
CAS No.: 54173-39-6
M. Wt: 255.22 g/mol
InChI Key: ZHVMCSUVRFDCIY-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone is a synthetic organic compound with the molecular formula C11H13NO6 and a molecular weight of 255.22 g/mol . It is characterized by the presence of three methoxy groups and a nitro group attached to a phenyl ring, along with an ethanone moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone typically involves the nitration of 3,4,5-trimethoxyacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenyl ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone has shown promise in various medicinal applications:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit tubulin polymerization and exhibit cytotoxic effects on cancer cell lines. For instance, compounds similar to this compound have been reported to inhibit the growth of medulloblastoma cells and other cancer types at nanomolar concentrations .
  • Acetylcholinesterase Inhibition : Studies have explored its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's .

Chemical Intermediates

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to new derivatives with enhanced biological activities.

Case Study 1: Anticancer Agents

In a study on pyrrole derivatives featuring the trimethoxyphenyl moiety, compounds including this compound were synthesized and evaluated for their ability to inhibit tubulin polymerization. The results demonstrated that specific substitutions on the phenyl ring significantly affected their anticancer potency .

Case Study 2: Neuropharmacological Research

Research focusing on indole amines highlighted the importance of similar trimethoxy-substituted compounds in inhibiting acetylcholinesterase activity. The findings suggest that modifications leading to structures akin to this compound could yield effective treatments for cognitive disorders .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins, leading to inhibition or modulation of their activity. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function .

Comparison with Similar Compounds

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for diverse research applications.

Biological Activity

1-(3,4,5-Trimethoxy-2-nitrophenyl)ethanone, also known as 3',4',5'-Trimethoxyacetophenone, is an organic compound characterized by a ketone functional group attached to a phenyl ring with three methoxy groups and one nitro group. Its molecular formula is C11_{11}H13_{13}N O6_6, with a molecular weight of approximately 255.226 g/mol . This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The structural features of this compound significantly influence its biological activity. The presence of methoxy groups enhances electron donation to the aromatic system, potentially increasing reactivity towards biological targets. The nitro group may facilitate electrophilic interactions, further contributing to its biological profile.

Property Value
Molecular FormulaC11_{11}H13_{13}N O6_6
Molecular Weight255.226 g/mol
Functional GroupsKetone, Nitro, Methoxy

Antitumor Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives with methoxy and nitro substitutions have been shown to inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups like methoxy enhances cytotoxic effects against tumor cells .

Case Study:
In a comparative study of several acetophenone derivatives, it was found that those with multiple methoxy groups demonstrated IC50_{50} values significantly lower than those of standard chemotherapeutics like doxorubicin. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary findings indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Research Findings:
A study evaluating the antibacterial efficacy of various nitro-substituted phenolic compounds demonstrated that this compound had a notable inhibitory effect on common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding: The structural attributes allow for binding to specific receptors that mediate cellular responses in disease processes.

Properties

IUPAC Name

1-(3,4,5-trimethoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-6(13)7-5-8(16-2)10(17-3)11(18-4)9(7)12(14)15/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVMCSUVRFDCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507145
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54173-39-6
Record name 1-(3,4,5-Trimethoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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